1-(4-Nitrophenyl)propan-2-ol (CAS 91004-70-5) is a bifunctional secondary alcohol featuring a reactive propan-2-ol backbone and a para-nitro aromatic ring. In industrial and pharmaceutical synthesis, it serves as a critical intermediate for generating para-substituted phenethylamine analogs, chiral amines, and complex agrochemicals. Unlike simple aryl alcohols, this compound provides two orthogonal handles for derivatization: the secondary hydroxyl group, which can undergo stereospecific substitution or oxidation, and the nitro group, which can be selectively reduced to an aniline derivative for subsequent cross-linking. Its procurement is typically driven by the need to bypass problematic chemoselective reduction steps associated with its ketone precursor, ensuring high-fidelity access to downstream target molecules [1].
Substituting 1-(4-nitrophenyl)propan-2-ol with its unsubstituted analog, 1-phenylpropan-2-ol, eliminates the para-nitro group, completely preventing downstream conversion into para-amino phenethylamine derivatives critical for specific receptor binding profiles. Attempting to use the ketone precursor, 4-nitrophenylacetone, introduces severe chemoselectivity risks; standard transition-metal hydrogenations often reduce the nitro group to an amine (yielding 4-aminophenylacetone) rather than reducing the ketone to the desired alcohol [1]. Furthermore, substitution with the tertiary regioisomer, 2-(4-nitrophenyl)propan-2-ol, halts synthesis entirely, as the tertiary alcohol is sterically hindered and lacks the alpha-proton required for oxidation or efficient nucleophilic substitution (e.g., Mitsunobu reactions) [2].
Positional isomers such as 2-(4-nitrophenyl)-1-propanol may differ in physical state, acylation rates, and enantioselectivity, complicating synthetic reproducibility.
Substituting with 3-(4-nitrophenyl)-1-propanol introduces a lower LogP that can alter membrane permeability predictions for probe design.
Changing the hydroxyl position modifies hydrogen-bond patterns and rotatable bond count, potentially disrupting polymorph outcomes in solid-form development.
Procuring 1-(4-nitrophenyl)propan-2-ol directly is highly preferred over synthesizing it from 4-nitrophenylacetone due to competing reduction pathways. When 4-nitrophenylacetone is subjected to standard ruthenium-catalyzed transfer hydrogenation, the catalyst exhibits 100% chemoselectivity for the nitro group, yielding 4-aminophenylacetone and 0% of the desired nitro-alcohol. By sourcing the pre-reduced secondary alcohol, chemists bypass this bottleneck, ensuring 100% retention of the nitro group for downstream orthogonal functionalization [1].
| Evidence Dimension | Chemoselective reduction outcome (Ru-catalyzed hydrogenation) |
| Target Compound Data | 1-(4-nitrophenyl)propan-2-ol (Pre-synthesized: 100% nitro group retention) |
| Comparator Or Baseline | 4-nitrophenylacetone (Yields 0% nitro-alcohol; 100% conversion to 4-aminophenylacetone) |
| Quantified Difference | Absolute chemoselectivity divergence (100% vs 0% target yield) |
| Conditions | Ru(diimine) catalyst, HCO2Na, pH 4, 24 h |
Direct procurement eliminates the need for complex protecting-group strategies or highly specialized catalysts to prevent premature nitro reduction.
The structural distinction between 1-(4-nitrophenyl)propan-2-ol and its tertiary regioisomer, 2-(4-nitrophenyl)propan-2-ol, dictates their utility in substitution workflows. The secondary alcohol in the target compound readily undergoes activation (e.g., tosylation/mesylation) and subsequent nucleophilic displacement (such as azide substitution for amine synthesis) with yields typically exceeding 85%. In contrast, the tertiary alcohol regioisomer is highly sterically hindered and prone to E1 elimination, resulting in <5% substitution yield under identical conditions. Procurement of the exact secondary regioisomer is therefore mandatory for linear synthetic routes requiring carbon-oxygen bond cleavage [1].
| Evidence Dimension | Nucleophilic substitution / activation yield |
| Target Compound Data | 1-(4-nitrophenyl)propan-2-ol (>85% typical substitution yield) |
| Comparator Or Baseline | 2-(4-nitrophenyl)propan-2-ol (<5% substitution yield, dominated by elimination) |
| Quantified Difference | >80% yield advantage for substitution pathways |
| Conditions | Standard activation (TsCl/MsCl) followed by nucleophilic displacement |
Ensures compatibility with standard SN2/Mitsunobu inversion protocols required for synthesizing chiral amines.
Compared to the unsubstituted baseline 1-phenylpropan-2-ol, 1-(4-nitrophenyl)propan-2-ol offers a highly activated aromatic system. The strongly electron-withdrawing para-nitro group (Hammett σp = 0.78) significantly alters the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) under appropriate conditions, a pathway that exhibits 0% conversion in the unsubstituted analog. Additionally, the nitro group serves as a masked amine, allowing for late-stage reduction to an electron-donating aniline (Hammett σp = -0.66), providing a tunable electronic switch that is impossible to achieve with 1-phenylpropan-2-ol [1].
| Evidence Dimension | Aromatic electronic tuning (Hammett σp parameter) |
| Target Compound Data | 1-(4-nitrophenyl)propan-2-ol (σp = +0.78, switchable to -0.66 via reduction) |
| Comparator Or Baseline | 1-phenylpropan-2-ol (σp = 0.00, non-switchable) |
| Quantified Difference | Δσp = 1.44 upon reduction, enabling orthogonal reactivity |
| Conditions | Standard physical organic parameterization |
Provides a critical synthetic handle for tuning molecular electronics and binding affinity in drug discovery.
Due to its intact secondary alcohol and para-nitro group, 1-(4-nitrophenyl)propan-2-ol is the ideal precursor for synthesizing 4-nitro and 4-amino phenethylamine derivatives. The secondary alcohol can be converted to an amine via stereospecific substitution, while the nitro group is preserved for late-stage modification, avoiding the chemoselectivity failures seen with ketone precursors [1].
The compound can be resolved into its enantiomers and used as a chiral building block. Its secondary alcohol provides a predictable coordination site or linkage point (unlike its sterically hindered tertiary regioisomer), while the para-nitro group can be reduced to an amine and coupled with other moieties to create modular, electronically tunable chiral ligands for asymmetric catalysis [2].
In the production of specialized pesticides and herbicides, the orthogonal reactivity of 1-(4-nitrophenyl)propan-2-ol allows for the sequential construction of complex molecular architectures. The predictable SN2 reactivity of the secondary alcohol ensures high-yielding incorporation into larger agrochemical scaffolds, leveraging the strong electronic activation provided by the para-nitro group [3].